molecular formula C18H18N2O2 B5844399 2-hydroxy-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide

Cat. No.: B5844399
M. Wt: 294.3 g/mol
InChI Key: XPZPQHGHORQYJB-QQWZAAIYSA-N
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Description

2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a phenyl ring, and a hydroxy group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide typically involves the condensation of 2-hydroxy-2-phenylacetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compared to other similar compounds, 2-hydroxy-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-phenylacetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-hydroxy-N,N-dimethylacetamide
  • 4-hydroxy-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide These compounds share some structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

2-hydroxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-14(12-15-8-4-2-5-9-15)13-19-20-18(22)17(21)16-10-6-3-7-11-16/h2-13,17,21H,1H3,(H,20,22)/b14-12+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZPQHGHORQYJB-QQWZAAIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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